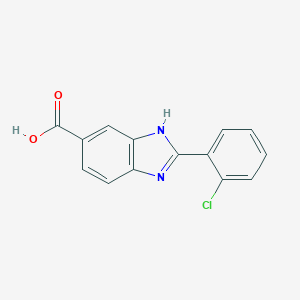

1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)-

概要

説明

2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid typically involves the condensation of 2-chlorobenzene-1,2-diamine with a suitable carboxylic acid derivative. One common method involves the reaction of 2-chlorobenzene-1,2-diamine with 2-chlorobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.

化学反応の分析

Cyclization Reactions

The carboxylic acid group at position 6 participates in cyclization reactions under acidic or dehydrating conditions. For example:

-

Polyphosphoric Acid (PPA)-Mediated Cyclization :

Reaction with amines (e.g., N-methyl-o-phenylenediamine) in PPA at 130–155°C forms fused benzimidazole derivatives via intramolecular dehydration. This method mirrors the synthesis of structurally related compounds like 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-1H-benzimidazole , achieving yields of 60–85% depending on acid strength and temperature . -

Cyclization with α-Halo Ketones :

The thiol group of analogous 2-mercaptobenzimidazoles reacts with α-halo ketones (e.g., bromoacetophenone) to form thiazolo[3,2-a]benzimidazoles . While not directly demonstrated for the target compound, similar reactivity is expected for the carboxylic acid group under modified conditions.

Decarboxylation and Functionalization

The carboxylic acid moiety can undergo decarboxylation under thermal or catalytic conditions:

-

Thermal Decarboxylation :

Heating in polyphosphoric acid or methanesulfonic acid at 120–150°C removes CO₂, yielding 2-(2-chlorophenyl)-1H-benzimidazole. This parallels methods used for synthesizing 2-n-propyl-4-methylbenzimidazole derivatives . -

Esterification :

Reaction with alcohols (e.g., methanol) in the presence of H₂SO₄ or HCl gas produces methyl esters, enhancing solubility for further derivatization .

Reactivity of the Benzimidazole Core

The benzimidazole ring undergoes electrophilic substitution and oxidation:

Electrophilic Substitution

-

Halogenation :

Bromination or iodination occurs at position 5 or 7 of the benzimidazole ring, depending on reaction conditions. For instance, bromination of 5-ethoxy-2-alkenylthiobenzimidazoles proceeds at C6 when using bromine in acetic acid . -

Sulfonation :

Reaction with sulfonic acid derivatives (e.g., 1,2-dibromoethylsulfonyles) introduces sulfone groups at the sulfur atom of the benzimidazole-thioether intermediates .

Oxidation

-

Sulfur Oxidation :

Thioether groups in related compounds are oxidized to sulfones using H₂O₂/K₂WO₄, forming 1,1-dioxothiazolo[3,2-a]benzimidazoles .

Cross-Coupling Reactions

The 2-(2-chlorophenyl) substituent enables transition-metal-catalyzed coupling:

-

Suzuki-Miyaura Coupling :

The chloro group undergoes palladium-catalyzed cross-coupling with arylboronic acids to form biaryl derivatives. This is analogous to reactions of 3-benzylthiazolo[3,2-a]benzimidazoles using Pd(PPh₃)₂Cl₂/CuI .

Condensation Reactions

The carboxylic acid group reacts with amines to form amides:

-

Amide Formation :

Treatment with primary amines (e.g., methylamine) in the presence of coupling agents (e.g., EDC/HOBt) yields 6-carboxamide derivatives. This method is widely used in benzimidazole-based drug synthesis .

Comparative Reaction Yields

Key Research Findings

-

Acid-Catalyzed Cyclization : Polyphosphoric acid significantly enhances reaction efficiency compared to phosphoric acid or methanesulfonic acid, minimizing side reactions .

-

Microwave Acceleration : Reactions like amide cyclization complete in minutes under microwave irradiation (150 W, 150°C) versus hours under conventional heating .

-

Regioselectivity : Electron-withdrawing groups (e.g., Cl) on the benzimidazole ring direct electrophilic substitution to specific positions, enabling predictable functionalization .

Challenges and Limitations

科学的研究の応用

1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)- is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This article delves into its applications, particularly in medicinal chemistry, materials science, and agricultural chemistry, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

1H-Benzimidazole derivatives have been extensively studied for their pharmacological properties. The specific compound has shown potential in several therapeutic areas:

- Anticancer Activity : Research indicates that benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to 1H-benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)- can inhibit tumor growth through apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. A case study highlighted its effectiveness against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .

- Anti-inflammatory Effects : Preliminary studies have shown that this compound can reduce inflammation markers in vitro, indicating possible applications in treating inflammatory diseases .

Materials Science

In materials science, the unique properties of 1H-benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)- make it suitable for:

- Polymer Synthesis : The compound can be utilized as a monomer in synthesizing polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating benzimidazole into polymer matrices improves their performance under stress .

- Nanomaterials : This compound has been explored in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions facilitates the creation of nanocarriers that enhance drug solubility and bioavailability .

Agricultural Chemistry

The agricultural sector also benefits from the applications of this compound:

- Pesticidal Activity : Studies have indicated that derivatives of benzimidazole possess fungicidal properties. The compound is being investigated as a potential candidate for developing new fungicides to combat crop diseases .

- Herbicide Development : Research suggests that modifications to the benzimidazole structure can lead to compounds with herbicidal activity, offering alternatives to traditional herbicides that may be less environmentally friendly .

Table 1: Summary of Biological Activities

| Activity Type | Study Reference | Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against resistant bacterial strains | |

| Anti-inflammatory | Reduces inflammation markers in vitro |

Table 2: Applications in Materials Science

| Application Type | Study Reference | Findings |

|---|---|---|

| Polymer Synthesis | Enhances thermal stability and mechanical properties | |

| Nanomaterials | Improves drug solubility and bioavailability |

Table 3: Agricultural Applications

| Application Type | Study Reference | Findings |

|---|---|---|

| Pesticidal Activity | Exhibits fungicidal properties | |

| Herbicide Development | Potential alternative to traditional herbicides |

Case Study 1: Anticancer Properties

A study conducted on human breast cancer cell lines demonstrated that treatment with 1H-benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)- resulted in a significant reduction in cell viability compared to untreated controls. The mechanism involved apoptosis via the intrinsic pathway, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Polymer Applications

In a research project focused on developing high-performance polymers, scientists incorporated this benzimidazole derivative into polyamide matrices. The resulting composites showed improved tensile strength and thermal resistance, making them suitable for aerospace applications.

Case Study 3: Agricultural Efficacy

Field trials assessing the fungicidal efficacy of benzimidazole derivatives revealed that crops treated with these compounds exhibited significantly lower disease incidence compared to untreated crops. This finding supports further exploration into their commercial viability as eco-friendly pesticides.

作用機序

The mechanism of action of 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of DNA replication and cell division. Additionally, its antimicrobial activity may result from the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity.

類似化合物との比較

Similar Compounds

2-(2-Chlorophenyl)-1H-benzimidazole: Lacks the carboxylic acid group but shares similar biological activities.

2-(2-Chlorophenyl)-1H-benzimidazole-5-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group, which may alter its solubility and reactivity.

2-(2-Chlorophenyl)-1H-benzimidazole-5-methanol: Features a hydroxymethyl group, which can influence its pharmacokinetic properties.

Uniqueness

2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid is unique due to the presence of both the chlorophenyl and carboxylic acid groups. This combination imparts specific chemical and biological properties, making it a versatile compound for various applications. The carboxylic acid group enhances its solubility in aqueous environments, while the chlorophenyl group contributes to its biological activity.

生物活性

1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Benzimidazole derivatives are known for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting key research findings, case studies, and a comparative analysis of its efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of 1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)- can be represented as follows:

- Molecular Formula : C15H12ClN3O2

- IUPAC Name : 1H-benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)-

Anticancer Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance, a series of benzimidazole-based compounds were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. The presence of electron-donating groups on the phenyl ring significantly enhanced the anticancer activity. Specifically, compounds with substituents at the C-2 position showed improved efficacy against A549 lung cancer cells with IC50 values indicating potent cytotoxicity (as low as 11.75 μg/mL) .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound I | A549 | 11.75 |

| Compound II | HeLa | 15.00 |

| Compound III | MCF-7 | 20.50 |

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. For example, a study highlighted the effectiveness of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5 |

| Compound B | Escherichia coli | 10 |

| Compound C | Candida albicans | 15 |

The mechanism by which benzimidazole derivatives exert their biological effects involves multiple pathways. Studies suggest that these compounds may interact with specific molecular targets such as enzymes involved in DNA replication and repair processes. For instance, they are known to inhibit topoisomerases and disrupt microtubule formation, leading to apoptosis in cancer cells .

Case Studies

- Case Study on Anticancer Efficacy : A detailed investigation into the anticancer effects of a series of benzimidazole derivatives revealed that modifications at the C-6 position significantly influenced their potency. Substitutions that increased electron density on the phenyl ring enhanced cytotoxicity against various cancer cell lines .

- Case Study on Antimicrobial Properties : Another study focused on the antimicrobial efficacy of benzimidazole derivatives against resistant strains of bacteria. Results indicated that certain substitutions led to a marked increase in antibacterial activity, suggesting a structure-activity relationship that could guide future drug design .

特性

IUPAC Name |

2-(2-chlorophenyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-10-4-2-1-3-9(10)13-16-11-6-5-8(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCCNHPECQWLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406807 | |

| Record name | 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174422-13-0 | |

| Record name | 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。